5-(4-ethylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes various functional groups such as hydroxyl, benzoyl, and thiadiazole
Preparation Methods
The synthesis of 5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethylphenyl, hydroxy, and methylbenzoyl groups. The final step involves the incorporation of the thiadiazole moiety. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to form alcohols.
Substitution: The ethylphenyl and thiadiazole groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and benzoyl groups may interact with enzymes and receptors, modulating their activity. The thiadiazole moiety may play a role in binding to specific proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and structural features. Similar compounds include:
4-ETHYLPHENOL: A simpler compound with an ethyl group attached to a phenol ring.
5-(METHYLSULFANYL)PENTANENITRILE: Contains a methylsulfanyl group and a nitrile group, but lacks the complex structure of the target compound
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H21N3O3S2/c1-4-14-7-11-15(12-8-14)18-17(19(27)16-9-5-13(2)6-10-16)20(28)21(29)26(18)22-24-25-23(30-3)31-22/h5-12,18,27H,4H2,1-3H3/b19-17- |
InChI Key |
UTQROWPCRIKGQH-ZPHPHTNESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2C4=NN=C(S4)SC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=C(S4)SC |
Origin of Product |
United States |
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